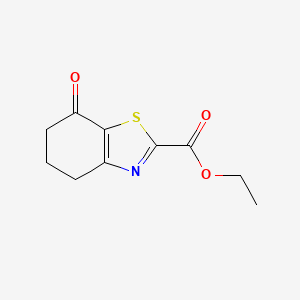

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 7-oxo-5,6-dihydro-4H-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-2-14-10(13)9-11-6-4-3-5-7(12)8(6)15-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMWDVVCXPSVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(S1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566049 | |

| Record name | Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154404-91-8 | |

| Record name | Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring system.

Reaction Conditions:

Reagents: 2-aminothiophenol, ethyl acetoacetate

Catalyst: Acetic acid

Solvent: Ethanol

Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides or other ester derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Ammonia (NH₃) or amines in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Amides or other ester derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The benzothiazole ring system is known to interact with various biological targets, potentially disrupting normal cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocyclic Modifications

(a) Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS: 119647-73-3)

- Structural Difference : Replaces the benzothiazole ring with an indole system (two nitrogen atoms instead of one sulfur and one nitrogen).

- It is also available at ≥95% purity, with similar commercial availability .

- Applications : Indole derivatives are widely studied for pharmacological activity, whereas benzothiazoles are explored for antimicrobial and antitumor properties.

(b) Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7g)

- Structural Difference : Incorporates a pyrazolo-pyridine scaffold fused with a benzothiazole group.

- Impact : The additional pyrazole and pyridine rings introduce multiple hydrogen-bonding sites (N–H and C=O groups), enhancing molecular recognition capabilities. This compound has a melting point of 215°C and a lower synthetic yield (33%) compared to the target compound .

Substituent Effects

(a) Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 536759-91-8)

- Structural Difference : Contains a pyrazolo-pyridine core with electron-withdrawing (nitro) and electron-donating (methoxy) substituents.

- Impact : The nitro group reduces solubility in polar solvents, while the methoxy group enhances stability against oxidative degradation. This contrasts with the unsubstituted benzothiazole core of the target compound, which may offer better solubility .

(b) Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate

- Structural Difference : Features a triazolo-pyrimidine ring with chlorine and methylsulfanyl substituents.

- The methylsulfanyl group contributes to sulfur-mediated interactions in biological targets .

Crystallographic and Hydrogen-Bonding Patterns

- Target Compound: Limited crystallographic data are available, but analogous benzothiazoles often exhibit planar geometries due to conjugated π-systems.

- Analog () : Forms a 3D network via N–H⋯N, O–H⋯N, and C–H⋯O interactions, stabilizing its crystal lattice. This contrasts with indole derivatives (e.g., CAS: 119647-73-3), which may prioritize π-π stacking due to aromatic indole rings .

Data Table: Key Properties of Target Compound and Analogs

| Compound Name | CAS Number | Core Structure | Melting Point (°C) | Purity (%) | Key Functional Groups |

|---|---|---|---|---|---|

| Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate | 68013-51-4 | Benzothiazole | Not reported | ≥95 | Ester, Ketone |

| Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | 119647-73-3 | Indole | Not reported | ≥95 | Ester, Ketone |

| Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[...] | - | Pyrazolo-pyridine | 215 | - | Benzothiazole, Ester, Ketone |

| Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H[...] | 536759-91-8 | Pyrazolo-pyridine | Not reported | - | Nitro, Methoxy, Ester |

Biologische Aktivität

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate (CAS: 154404-91-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate has the molecular formula and a molecular weight of approximately 225.27 g/mol. The compound features a benzothiazole core that is known for its pharmacological versatility.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with ethyl acetoacetate or similar reagents under controlled conditions. Recent studies have optimized these synthetic routes to enhance yield and purity while minimizing by-products .

Biological Activity Overview

Ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures show promising antiproliferative effects against various cancer cell lines. For instance, derivatives of the benzothiazole scaffold have demonstrated significant cytotoxicity against human tumor cell lines with GI50 values in the nanomolar to micromolar range .

- Antiviral Properties : Research has highlighted the potential antiviral effects of related compounds against coronaviruses. In vitro studies have shown that some benzothiazole derivatives can inhibit viral replication effectively .

- Antiparasitic Activity : There is emerging evidence suggesting that ethyl 7-oxo derivatives may possess antiparasitic properties, particularly against resistant strains of parasites like Plasmodium falciparum, which causes malaria .

Antitumor Activity

A study evaluated the cytotoxic effects of ethyl 7-oxo derivatives on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly. The following table summarizes the IC50 values observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 7-Oxo | A549 (Lung) | 5.0 |

| Ethyl 7-Oxo | MCF-7 (Breast) | 8.0 |

| Ethyl 7-Oxo | HeLa (Cervical) | 6.5 |

These findings suggest a selective cytotoxicity profile that warrants further investigation into the mechanisms behind their antitumor activity.

Antiviral Activity

In a comparative study assessing antiviral activity against coronavirus strains, ethyl derivatives showed significant inhibition rates:

| Compound | Strain | Inhibition Rate (%) |

|---|---|---|

| Ethyl 7-Oxo | Strain 229E | 75 |

| Ethyl 7-Oxo | Strain OC-43 | 65 |

This data indicates that ethyl 7-oxo compounds may act as effective antiviral agents by disrupting viral replication processes.

Q & A

Q. What are the key structural features of ethyl 7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate, and how are they determined experimentally?

The compound’s structure is characterized by a bicyclic framework combining a tetrahydrobenzothiazole ring and a keto group at position 6. X-ray crystallography is the gold standard for confirming its 3D geometry. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond lengths, angles, and hydrogen-bonding networks . For example, SHELXL’s robust refinement algorithms can resolve ambiguities in electron density maps, particularly for the keto-oxygen and thiazole sulfur interactions .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

Synthesis typically involves cyclocondensation of ethyl 2-aminothiophen-3-carboxylate derivatives with carbonyl-containing reagents under acidic conditions. Key steps include:

- Cyclization : Using acetic anhydride or POCl₃ to form the tetrahydrobenzothiazole core.

- Oxidation : Controlled oxidation (e.g., with KMnO₄ or H₂O₂) to introduce the 7-oxo group . Challenges include regioselectivity in cyclization and over-oxidation of the thiazole ring. Solvent choice (e.g., ethanol vs. DMF) significantly impacts yield and purity .

Q. How does solubility influence experimental design for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For biological assays, pre-dissolution in DMSO followed by dilution in aqueous buffers (≤1% DMSO) is recommended to avoid precipitation. Solubility profiles must be validated via UV-Vis spectroscopy or HPLC to ensure consistency in dose-response studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between batch syntheses?

Discrepancies often arise from trace impurities or variable reaction kinetics. For example, minor variations in temperature (±2°C) during cyclization can alter product ratios. Methodological solutions :

Q. What strategies are effective for analyzing non-covalent interactions (e.g., hydrogen bonding) in crystals of this compound?

Graph set analysis (GSA) and Hirshfeld surface calculations are essential. For example:

- GSA classifies hydrogen-bonding patterns (e.g., chains, rings) using Etter’s rules, which can predict packing motifs .

- Hirshfeld surfaces quantify intermolecular contacts (e.g., S⋯O vs. C−H⋯π interactions) using CrystalExplorer or Mercury . These methods explain why the compound’s crystals often form layered structures, critical for understanding its solid-state stability .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases. Key steps:

- Generate 3D conformers using DFT (e.g., Gaussian 16) to account for keto-enol tautomerism.

- Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability over 100+ ns trajectories .

- Prioritize derivatives with calculated ΔG < −8 kcal/mol for synthesis .

Q. What analytical techniques are best suited for detecting degradation products under varying pH conditions?

Forced degradation studies (acidic/basic/oxidative stress) coupled with LC-QTOF-MS can identify breakdown pathways. For instance:

- Acidic hydrolysis cleaves the ester group, yielding carboxylic acid derivatives.

- Oxidative conditions (H₂O₂) may sulfoxidize the thiazole ring.

- High-resolution mass spectrometry (HRMS) and isotopic labeling (e.g., ¹⁸O) track degradation mechanisms .

Methodological Tables

Table 1. Key Reaction Conditions for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–85°C | ±15% yield |

| Solvent (EtOH:DMF) | 3:1 (v/v) | Maximizes purity |

| Catalyst (POCl₃) | 1.2 equiv. | Avoids over-oxidation |

| Reaction Time | 6–8 hrs | Balances cyclization vs. side reactions |

| Data derived from multi-variate analysis in . |

Table 2. Common Crystallographic Software for Structural Analysis

| Tool | Function | Reference |

|---|---|---|

| SHELXL | Refinement of small-molecule structures | |

| ORTEP-3 | Thermal ellipsoid visualization | |

| WinGX | Integrated crystallography suite | |

| Mercury | Hirshfeld surface analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.